molecular formula C24H22N6O3 B2435050 3-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 1021114-73-7

3-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2435050
CAS No.: 1021114-73-7
M. Wt: 442.479
InChI Key: FWCOIDGRNFUSIC-UHFFFAOYSA-N
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Description

3-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic complex heterocyclic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a unique hybrid structure combining a coumarin (2H-chromen-2-one) scaffold, a piperazine linker, and a pyridazinone core substituted with a (6-methylpyridin-2-yl)amino group . This specific architecture suggests potential as a key intermediate or investigational tool in the development of enzyme inhibitors, particularly kinases and phosphodiesterases. Researchers may explore its mechanism of action, which potentially involves protein-binding interactions facilitated by its multi-cyclic, hydrogen-bonding capable framework. Its primary research applications are in the areas of preclinical drug discovery, hit-to-lead optimization studies, and structure-activity relationship (SAR) investigations for various therapeutic targets. The presence of both hydrogen bond donors and acceptors, along with a planar aromatic coumarin system, makes it a valuable probe for studying biomolecular interactions. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material according to applicable laboratory safety standards.

Properties

IUPAC Name

3-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c1-16-5-4-8-20(25-16)26-21-9-10-22(28-27-21)29-11-13-30(14-12-29)23(31)18-15-17-6-2-3-7-19(17)33-24(18)32/h2-10,15H,11-14H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCOIDGRNFUSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a hybrid molecule that combines structural elements from various pharmacologically active compounds, including piperazine, pyridazine, and chromenone moieties. Its potential biological activities are of significant interest due to its complex structure that may interact with multiple biological targets.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and weight:

  • Molecular Formula : C23H26N6O
  • Molecular Weight : 402.49 g/mol

The structure includes a chromenone core linked to a piperazine ring, which is further substituted with a pyridazine and a methylpyridine group. This structural diversity suggests potential for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research has indicated that compounds containing chromenone and piperazine structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of coumarin (which includes chromenone) possess activity against both Gram-positive and Gram-negative bacteria. The compound's structural components may enhance its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

CompoundActivityReference
Coumarin derivativesBroad-spectrum antibacterial
Chromenone analogsInhibition of biofilm formation

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of various enzymes. Notably, its analogs have shown inhibitory effects on acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are critical targets in treating neurodegenerative diseases and cancer, respectively.

  • Acetylcholinesterase Inhibition :
    • Compounds structurally related to chromenones have demonstrated significant AChE inhibition, with IC50 values indicating potent activity.
    • Example: A related compound exhibited an IC50 of 3.4 µmol/L against AChE .
  • Carbonic Anhydrase Inhibition :
    • The synthesized compounds showed varying degrees of inhibition against hCA IX, with some demonstrating effective inhibition compared to standard drugs like acetazolamide .

Case Studies

Several studies have focused on the synthesis and biological evaluation of similar compounds:

  • Study on Coumarin Derivatives :
    • A series of coumarin-linked triazoles were synthesized and tested for their antimicrobial and enzyme inhibitory activities. These compounds showed promising results against various bacterial strains and enzymes .
  • Pyridazinyl Piperazine Analogs :
    • Research involving pyridazinyl piperazine derivatives has highlighted their potential in disrupting biofilm formation in bacterial cultures, suggesting that the incorporation of these moieties into drug design could enhance efficacy against resistant strains .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound functions as a deoxycytidine triphosphate pyrophosphatase (dCTPase) inhibitor . dCTPase is crucial for nucleotide homeostasis, and its inhibition has been linked to cancer progression and resistance to anticancer therapies. By targeting dCTPase, this compound holds promise for developing novel cancer treatments aimed at enhancing the efficacy of existing nucleoside analogues .

Antimicrobial Properties

Studies have demonstrated that derivatives of the compound exhibit significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Neuroprotective Effects

The compound has shown potential in modulating signaling pathways related to inflammation and neurodegeneration. This suggests its applicability in treating neurodegenerative diseases, where inflammatory processes play a critical role in disease progression .

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the piperazine ring through cyclization reactions.
  • Introduction of the pyridazine moiety via nucleophilic substitution reactions.
  • Functionalization with the chromenone group , which enhances biological activity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Research

A study focused on evaluating the effects of this compound on cancer cell lines revealed that it significantly inhibited cell proliferation in vitro. The results indicated a dose-dependent response, highlighting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of various derivatives against clinical isolates. The findings showed that certain derivatives exhibited potent inhibitory effects comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

Q & A

Basic: What are the key synthetic strategies for synthesizing 3-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one?

Methodological Answer:
The synthesis involves multi-step reactions:

  • Step 1: Coupling of the chromenone core with a piperazine derivative via carbonyl linkage under anhydrous conditions (e.g., using DCC or EDC as coupling agents).
  • Step 2: Introduction of the pyridazinyl-amine moiety through nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
  • Critical Parameters: Temperature (60–100°C), solvent choice (DMF or THF), and reaction time (12–24 hours). Progress is monitored via TLC, and purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the integration of the chromenone carbonyl (δ ~160 ppm), piperazine protons (δ 2.5–3.5 ppm), and pyridazinyl aromatic signals (δ 7.0–8.5 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z ~500) .
  • X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX programs) resolves bond angles and torsion strains in the piperazine-pyridazine-chromenone framework .

Advanced: How can researchers resolve contradictions in reported synthetic yields or purity across studies?

Methodological Answer:

  • Reproducibility Checks: Replicate reactions under identical conditions (e.g., solvent purity, inert atmosphere) to isolate variables like residual moisture or catalyst poisoning .
  • Data Normalization: Compare yields against standardized metrics (e.g., mmol substrate/g catalyst) and validate via independent characterization (e.g., HPLC purity >98%) .
  • Controlled Experiments: Systematically vary parameters (e.g., solvent polarity, base strength) to identify optimal conditions. For example, substituting DMF with DMAc may reduce side-product formation .

Advanced: What experimental approaches are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with substituted chromenones (e.g., 6-methoxy vs. 6-ethoxy) to assess electronic effects on bioactivity .
  • Piperazine Substitutions: Replace the 6-methylpyridin-2-yl group with heteroaromatic rings (e.g., pyrimidine) to evaluate steric and H-bonding influences .
  • Biological Assays: Test derivatives in receptor-binding assays (e.g., GPCRs or kinase inhibition) to correlate structural changes with IC₅₀ values .

Advanced: How can reaction conditions be optimized to enhance scalability without compromising yield?

Methodological Answer:

  • Catalyst Screening: Test Pd-based catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd₂(dba)₃) for improved turnover in amination steps .
  • Solvent Optimization: Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to facilitate purification .
  • Flow Chemistry: Implement continuous-flow reactors for exothermic steps (e.g., acylations) to improve heat dissipation and reduce batch variability .

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Methodological Answer:

  • Crystal Growth: Slow evaporation from DMSO/water mixtures (1:1) promotes single-crystal formation. Additives (e.g., n-octanol) may reduce twinning .
  • Data Refinement: Use SHELXL for high-resolution data (d-spacing < 1.0 Å). Address disorder in the piperazine ring via restraints (e.g., DFIX commands) .
  • Validation: Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C-H···O bonds stabilizing the chromenone moiety) .

Advanced: How is the compound’s interaction with biological targets (e.g., enzymes) experimentally validated?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Molecular Dynamics Simulations: Use software like GROMACS to model binding poses, validated by mutagenesis studies (e.g., alanine scanning of receptor residues) .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours, monitoring degradation via UPLC-MS. Hydrolysis of the carbonyl linkage is a key degradation pathway .
  • Metabolic Stability: Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites (e.g., cytochrome P450-mediated oxidation) .
  • Forced Degradation: Expose to light (ICH Q1B guidelines) and oxidants (H₂O₂) to characterize photolytic and oxidative degradation products .

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